3,5-dichloro-N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dichloro-N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in various fields, including medicinal chemistry, due to their biological activities. This particular compound is characterized by the presence of dichloro groups on the benzene ring and a dimethylamino group attached to an oxoethyl phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate arylamine in the presence of a base. The reaction is usually carried out in a solvent such as N,N-dimethylformamide at elevated temperatures (around 60°C) to ensure good yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the purification of solvents and reagents to ensure high purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The dichloro groups on the benzene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can modify the functional groups attached to the benzene ring .
Scientific Research Applications
3,5-dichloro-N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of other chemicals and materials due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)benzamide involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors in biological systems, leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 2,6-Dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-dichlorophenyl)-2-nitrobenzamide
Uniqueness
3,5-dichloro-N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)benzamide is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
1158645-52-3 |
---|---|
Molecular Formula |
C17H16Cl2N2O2 |
Molecular Weight |
351.2 g/mol |
IUPAC Name |
3,5-dichloro-N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]benzamide |
InChI |
InChI=1S/C17H16Cl2N2O2/c1-21(2)16(22)7-11-3-5-15(6-4-11)20-17(23)12-8-13(18)10-14(19)9-12/h3-6,8-10H,7H2,1-2H3,(H,20,23) |
InChI Key |
QUMWBOILRJFSQT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.